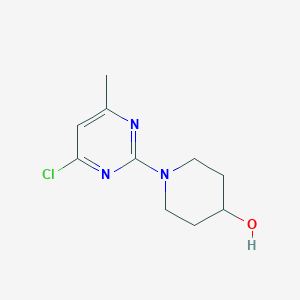

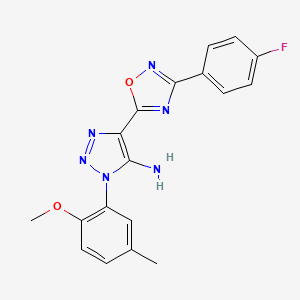

![molecular formula C9H8O5 B2799802 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate CAS No. 362609-92-5](/img/structure/B2799802.png)

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate is a compound that has been studied for its potential applications in the scientific research field. It is an important intermediate in the synthesis of biologically active compounds, and its properties have been investigated in several laboratory experiments.

科学的研究の応用

Hydration and Electrochemical Behavior

Hydration plays a crucial role in the electrochemical behavior of carbonyl compounds, including 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. The polarographic reduction and oxidation of such compounds are governed by their hydration and acid-base equilibria. Studies have shown that both aliphatic and aromatic aldehydes, similar to the compound , undergo reduction in their free carbonyl form and oxidation as geminal diol anions, highlighting the importance of hydration in their electrochemical properties (Zuman, 1977).

Catalytic Applications in Glycerol Conversion

Research has also explored the catalytic conversion of glycerol, a renewable material, with benzaldehyde and similar compounds to produce cyclic acetals, including [1,3]dioxan-5-ols, under the influence of various solid acids as catalysts. This conversion process, which involves compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, is significant for generating novel platform chemicals and precursors for 1,3-propanediol derivatives, indicating potential applications in sustainable chemistry and materials science (Deutsch, Martin, & Lieske, 2007).

Inhibition of Carboxypeptidase A

Another aspect of scientific research on similar compounds involves their role as inhibitors. DL-2-Benzyl-3-formylpropanoic acid, a compound with structural similarities, has been identified as a competitive inhibitor of carboxypeptidase A. This suggests that derivatives of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate could potentially serve as biochemical tools or therapeutic agents by inhibiting specific enzyme activities (Galardy & Kortylewicz, 1984).

Antimicrobial Activity of Derivatives

Derivatives of benzo[d][1,3]dioxole, such as those synthesized from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes, have shown notable in vitro antimicrobial activity. This indicates that compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate could be potential candidates for developing new antimicrobial agents, emphasizing the relevance of chemical modifications on biological activity (Umesha & Basavaraju, 2014).

Catalysis and Synthesis

The compound and its derivatives have potential applications in catalysis and synthesis. For example, the encapsulation of molybdenum(VI) complexes with related ligands in zeolites has been demonstrated as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's utility in developing sustainable catalytic processes (Ghorbanloo & Alamooti, 2017).

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETZLJWJCYEROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)

![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2799729.png)

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)